N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
Pyrimidines are a class of organic compounds with a two-ring structure, composed of carbon and nitrogen atoms. They are fundamental structures in nature, forming part of several key biological molecules like DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amines and carbonyl compounds. For example, the Gould-Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. The positions of the nitrogen atoms can vary, leading to different types of pyrimidines .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. For instance, the protodeboronation of pinacol boronic esters has been reported in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines depend on their specific structure and functional groups. They are generally stable compounds and can exhibit a range of properties, from being hydrophobic and nonpolar to being highly polar .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[[3-(phenylmethoxymethyl)phenyl]methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-28-21-24-12-18(22)19(25-21)20(26)23-11-16-8-5-9-17(10-16)14-27-13-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKQPGTGRYDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC2=CC(=CC=C2)COCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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